4-Methoxy-2,5-dimethylphenol
Description
Contextualization within Phenolic Compound Chemistry
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a vast and diverse class of organic molecules. britannica.comijhmr.com They are ubiquitous in nature, particularly in plants, where they contribute to a wide array of functions, including defense mechanisms, structural integrity, and pigmentation. nih.gov The chemical behavior of phenols is largely dictated by the interplay between the aromatic ring and the hydroxyl group. The hydroxyl group enhances the acidity of the phenol (B47542) compared to aliphatic alcohols and directs electrophilic aromatic substitution to the ortho and para positions. britannica.com Phenols are also susceptible to oxidation, often forming quinones. britannica.com The broad spectrum of biological activities associated with phenolic compounds, such as antioxidant, anti-inflammatory, and antimicrobial properties, has made them a focal point of research. ijhmr.comyoutube.comijhmr.com
4-Methoxy-2,5-dimethylphenol fits squarely within this chemical family. It is an organic compound featuring a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and two methyl groups. cymitquimica.com Specifically, it is a disubstituted phenol with methyl groups at positions 2 and 5, and a methoxy group at position 4 relative to the hydroxyl group. cymitquimica.com This particular arrangement of functional groups imparts specific chemical properties and reactivity to the molecule. ontosight.ai
Significance and Research Trajectories for Methoxy-Substituted Phenols
The introduction of a methoxy group onto a phenolic ring significantly influences its chemical and biological properties. acs.org Methoxy substitution can affect the acidity, antioxidant potential, and reactivity of the phenol. acs.org For instance, the position of the methoxy group can impact the O-H bond dissociation enthalpy, a key parameter in determining antioxidant activity. acs.org Research has shown that methoxy-substituted phenols are involved in various biological processes and have potential applications in diverse fields.
Studies have explored the role of methoxy-substituted phenols in areas such as:
Antioxidant activity: The methoxy group can enhance the antioxidant capacity of phenols. acs.org
Pharmaceuticals: Methoxy-substituted phenols are precursors in the synthesis of various biologically active compounds, including those with potential as antimelanoma agents. mdpi.comnih.gov
Plant growth regulation: Certain methoxy-substituted phenols have demonstrated cytokinin-like activity, influencing plant growth and development. researchgate.net
Biocatalysis: They are involved in the hydrodeoxygenation of lignin-derived phenols, a process relevant to biofuel production. rsc.org
The synthesis of methoxy-substituted phenols is an active area of research, with various methods being developed to create new compounds with tailored properties for specific applications. mdpi.com
Overview of Current Research Landscape and Gaps Pertaining to this compound
Current research on this compound indicates its utility as a chemical intermediate in various synthetic processes. cymitquimica.comechemi.com It is recognized for its potential antioxidant properties, a characteristic typical of phenolic compounds. cymitquimica.com The presence of both hydroxyl and methoxy groups makes it soluble in organic solvents and moderately soluble in water. cymitquimica.com
Despite its availability and the general interest in substituted phenols, specific, in-depth research focused solely on this compound appears to be limited. While it is often listed as a chemical intermediate or a member of the broader class of methoxy-substituted phenols, comprehensive studies detailing its unique biological activities or novel applications are not widely published. This represents a significant gap in the current research landscape. Future research could delve into a more thorough investigation of its antioxidant efficacy compared to other methoxy-phenols, its potential as a building block for novel pharmaceuticals, or its specific applications in materials science. Further exploration of its synthesis and reactivity could also uncover new avenues for its use in organic chemistry. scispace.comgoogle.com
| Property | Value |
| CAS Number | 4962-28-1 |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Appearance | Solid, powder, or colorless to pale yellow liquid |
| Melting Point | 89-90 °C |
| Boiling Point | 259.9±35.0 °C (Predicted) |
| Density | 1.053±0.06 g/cm3 |
| pKa | 10.93±0.23 |
| Solubility | Moderately soluble in water, soluble in organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKJUMWLTZYPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2,5 Dimethylphenol
Established Synthetic Routes for 4-Methoxy-2,5-dimethylphenol
The synthesis of this compound can be achieved through various chemical pathways, starting from different precursor molecules.
A documented synthetic route involves the use of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid as a key intermediate. smolecule.com The synthesis of this intermediate itself typically starts from this compound. smolecule.com The process involves acylation, where an acyl group is introduced into the aromatic ring, followed by other necessary transformations. smolecule.com The resulting butyric acid derivative can then potentially be chemically modified to yield the target compound, this compound, although the direct conversion steps are not detailed in the provided search results. This intermediate is primarily utilized in research contexts, including proteomics research and as a building block in the synthesis of more complex molecules. smolecule.com
Another approach to synthesizing substituted phenols involves the Elbs and Boyland-Sims peroxydisulfate (B1198043) oxidations, which are methods for introducing a hydroxyl group into a phenolic ring. beilstein-journals.org
Alternative synthetic strategies for phenolic compounds often involve the alkylation of simpler phenols. For instance, 4-(ethoxymethyl)-2,6-dimethylphenol (B14619189) can be synthesized by the alkylation of 2,6-dimethylphenol (B121312). smolecule.com Similarly, a plausible route to this compound could involve the methylation of 2,5-dimethylphenol (B165462) at the hydroxyl group. The starting material, 2,4-dimethylphenol (B51704), is an important industrial chemical used as a precursor in the synthesis of antioxidants and other specialty chemicals. finerchem.com
Functional Group Interconversions and Derivatization Strategies
The reactivity of this compound allows for a variety of chemical modifications, including halogenation, the formation of hydrazones, and polymerization.
The aromatic ring of this compound is susceptible to electrophilic substitution reactions such as halogenation. A notable example is the bromination of this compound to yield 1-Bromo-4-methoxy-2,5-dimethylbenzene. sigmaaldrich.com This transformation introduces a bromine atom onto the benzene (B151609) ring. The brominated product can undergo further reactions, such as nucleophilic substitution, to replace the bromine with other functional groups, including a hydroxyl group to potentially revert to a phenolic structure. The fluorination of related compounds like 2-bromo-4,5-dimethylphenol (B1295274) has also been studied, leading to various fluorinated derivatives. chemicalbook.com
Table 1: Halogenation of this compound
| Starting Material | Reagent | Product |
| This compound | Bromine | 1-Bromo-4-methoxy-2,5-dimethylbenzene sigmaaldrich.com |
Click on the product name for more details.
Hydrazone derivatives can be synthesized from phenolic compounds. While the direct synthesis from this compound is not explicitly detailed in the provided results, related structures like 4-methoxybenzoylhydrazones and 4-methoxy-1,3-benzenediolyl hydrazones have been synthesized and studied for their biological activities. nih.govnih.gov The general synthesis of hydrazones involves the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. scirp.org For example, the reaction of ω-bromo-(4-methoxyacetophenone) with cyanoacetylhydrazine yields a hydrazide-hydrazone derivative. researchgate.net
Phenolic compounds, including those related to this compound, can undergo oxidative coupling to form polymeric structures. scirp.orgsumitomo-chem.co.jp This process typically involves the use of a catalyst, such as a manganese or copper complex, in an oxygen atmosphere. scirp.orgsumitomo-chem.co.jp The reaction proceeds through the formation of phenoxy radicals, which then couple to form either carbon-carbon or carbon-oxygen bonds, leading to the formation of polyphenylene or polyphenylene ether structures, respectively. scirp.orgsumitomo-chem.co.jp The regioselectivity of the coupling can be influenced by the choice of catalyst and reaction conditions. scirp.org For instance, the oxidative coupling of p-methoxyphenol can yield polymers with varying ratios of C-C and C-O linkages. scirp.org These polymerization reactions are significant in the synthesis of engineering plastics like poly(2,6-dimethyl-1,4-phenylene ether) (PPE). sumitomo-chem.co.jp
Generation of Other Substituted Analogues for Structure-Activity Relationship Studies
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to optimize biological activity. For phenolic compounds like this compound, the generation of analogues involves altering substituents on the aromatic ring or modifying the core phenolic structure. These studies are crucial for identifying the key structural features responsible for a compound's efficacy and for developing new derivatives with improved properties.
Research into related substituted phenols provides a framework for understanding how structural changes can influence activity. For instance, in studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, a systematic exploration of substituents on the benzyl (B1604629) moiety was conducted. nih.gov It was determined that the 2-hydroxy group was essential for activity, and while the 3-methoxy group was optimal, it could be replaced by other groups like chloro or bromo at different positions to maintain or even improve activity. nih.gov For example, a 4-bromo derivative showed a twofold improvement in activity. nih.gov Conversely, introducing a 4-methoxy analogue in that particular series led to reduced activity. nih.gov
The synthesis of such analogues often employs multi-step reaction sequences. Common strategies include:
Reductive amination: Reacting a substituted benzaldehyde (B42025) with an amine, followed by reduction of the resulting imine with an agent like sodium borohydride. nih.gov
Buchwald-Hartwig coupling: A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, useful for linking aryl halides with amines. nih.gov
Copper-catalyzed N-arylation: Another cross-coupling method to connect aryl halides with nitrogen-containing heterocycles. nih.gov
In the context of antioxidants, studies on benzylphenol derivatives have shown that introducing a benzyl group to a phenol (B47542) ring can enhance antioxidative activity. oup.com The preparation of various alkylidene- and benzylidenebisphenols allows for the evaluation of how different linking groups and substitution patterns affect their properties. oup.com
Furthermore, the core scaffold can be transformed to create entirely new heterocyclic systems. For example, 3-benzoylbenzofurans can be synthesized and subsequently reacted with hydrazine hydrate (B1144303) to form pyrazole (B372694) derivatives, demonstrating a pathway from a phenolic precursor to diverse chemical entities for biological screening. rsc.org
Table 1: Synthetic Strategies for Generating Analogues for SAR Studies
| Synthetic Method | Description | Example Application | Reference |
|---|---|---|---|
| Reductive Amination | Condensation of an aldehyde/ketone with an amine to form an imine, which is then reduced to an amine. | Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide analogues. | nih.gov |
| Buchwald-Hartwig Coupling | Palladium-catalyzed formation of C-N bonds from aryl halides/triflates and amines. | Synthesis of N-aryl aniline (B41778) derivatives. | nih.gov |
| Heterocycle Formation | Conversion of a functionalized phenol into a new ring system. | Synthesis of pyrazole derivatives from 3-benzoylbenzofurans. | rsc.org |
| Alkylidene Bridge Formation | Condensation of phenols with aldehydes or ketones to form bisphenol structures. | Preparation of substituted bisphenols for antioxidant activity testing. | oup.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of phenolic compounds like this compound, these principles are applied to improve sustainability, safety, and efficiency.
Supercritical Fluid Technologies for Phenol Synthesis (e.g., related 2,5-dimethylphenol)
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂) and supercritical water, offer environmentally benign alternatives to conventional organic solvents. supercriticalfluids.comepa.gov Carbon dioxide is non-flammable, has low toxicity, and its supercritical state is easily accessible. supercriticalfluids.comepa.gov Supercritical fluid technologies are being explored for both extraction and reaction processes involving phenols.
A key application is in the synthesis of 2,5-dimethylphenol, a direct precursor to this compound. A patented method describes the synthesis of 2,5-dimethylphenol from 2,5-dimethyl benzene sulfonic acid using supercritical distilled water as the reaction medium. google.com This process, which uses sodium hydroxide (B78521) as a catalyst and oxygen as an oxidant, is highlighted as a way to reduce reaction steps, shorten the process flow, and eliminate the generation of waste, thereby solving problems of environmental pollution. google.com
The solubility of solutes in supercritical fluids is a critical parameter for process design. Studies have investigated the solubility of various substituted phenols, including 2,5-dimethylphenol, in scCO₂. supercriticalfluids.comsupercriticalfluids.com Understanding the phase behavior of these compounds in scCO₂ is essential for developing efficient extraction and reaction systems. supercriticalfluids.com
Table 2: Supercritical Fluid Technology in Phenol Synthesis
| Technology | Application | Advantages | Reference |
|---|---|---|---|
| Supercritical Water Synthesis | Synthesis of 2,5-dimethylphenol from 2,5-dimethyl benzene sulfonic acid. | Reduced reaction steps, shorter process flow, elimination of three wastes (waste gas, waste water, industrial residue). | google.com |
| Supercritical CO₂ Extraction (SFE) | Extraction of phenolic compounds. | Utilizes a non-toxic, environmentally safe solvent. | supercriticalfluids.com |
| Solubility Studies in scCO₂ | Determining the solubility of substituted phenols for process design. | Provides essential data for designing SCF-based processes. | supercriticalfluids.com |
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical transformations. The development of novel catalysts is crucial for improving the synthesis of substituted phenols.
For reactions involving phenols, achieving high regioselectivity (i.e., substitution at the desired position on the aromatic ring) is a significant challenge. Research has focused on developing catalysts that can direct electrophilic substitution to a specific position, such as the para-position. For instance, in the chlorination of phenols using sulfuryl chloride, poly(alkylene sulphide)s used in conjunction with a Lewis acid like aluminum chloride have been identified as highly effective and para-selective catalysts. mdpi.com The selectivity can be tuned by altering the length of the spacer groups in the polymer catalyst. mdpi.com
Solid acid catalysts also represent a green alternative to traditional liquid acids, as they are often reusable and easier to separate from the reaction mixture. Silica sulfuric acid (SSA) has been employed as an efficient and reusable catalyst for the synthesis of triarylmethanes via the alkylation of arenes with aromatic aldehydes under solvent-free conditions. academie-sciences.fr This approach simplifies the work-up procedure and reduces waste.
In the context of reactions involving 2,5-dimethylphenol, a chiral N-triflylphosphoramide has been used as a Brønsted acid catalyst for the enantioselective and para-selective addition of phenols to 1-alkynylnaphth-2-ols. d-nb.info This demonstrates the development of sophisticated catalysts that can control both regioselectivity and stereoselectivity in reactions with phenol nucleophiles under mild conditions. d-nb.info
The optimization of reaction conditions, including the choice of catalyst, can significantly improve yields. For example, in the synthesis of a benzophenone (B1666685) derivative from isovanillic acid and 2,4-dimethylphenol (an isomer of the target precursor), optimizing the molar ratio of reactants to Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) and the reaction time dramatically increased the product yield. semanticscholar.org
Table 3: Catalyst Development for Phenol Chemistry
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Poly(alkylene sulphide)s / Lewis Acid | Para-selective chlorination of phenols | High regioselectivity, tunable by catalyst structure, often solvent-free. | mdpi.com |
| Silica Sulfuric Acid (SSA) | Alkylation of arenes with aldehydes | Reusable solid acid catalyst, solvent-free conditions. | academie-sciences.fr |
| Chiral N-triflylphosphoramide | Enantioselective hydroarylation of alkynes | High enantioselectivity and para-selectivity under mild conditions. | d-nb.info |
| Eaton's Reagent | Benzophenone synthesis (Friedel-Crafts acylation) | Optimization of reactant/catalyst ratio improves reaction efficiency. | semanticscholar.org |
Advanced Analytical Characterization in 4 Methoxy 2,5 Dimethylphenol Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 4-Methoxy-2,5-dimethylphenol from complex sample matrices, a critical step preceding its identification and quantification. The choice of technique depends on the volatility of the compound and the complexity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phenolic Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. matec-conferences.org This technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. researchgate.net In a typical workflow, the sample is first introduced into the GC system, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile phase (an inert carrier gas) and the stationary phase.
For phenolic analysis, sample preparation often involves an extraction step, such as solid-phase microextraction (SPME), which concentrates volatile analytes from the sample matrix onto a coated fiber. mdpi.comresearchgate.net This is followed by thermal desorption of the analytes into the GC inlet. matec-conferences.org The mass spectrometer detects the molecules eluting from the column, ionizing them and separating the resulting ions based on their mass-to-charge ratio to produce a unique mass spectrum that serves as a molecular fingerprint for identification.
Table 1: Typical GC-MS Parameters for Volatile Phenolic Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Injection Technique | Solid-Phase Microextraction (SPME) | Pre-concentration of volatile analytes from the sample. mdpi.com |
| Column Type | Fused-silica capillary column (e.g., SLB-5ms) | Separation of volatile compounds based on boiling point and polarity. mdpi.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | To elute compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for structural identification. |
| Detector | Mass Spectrometer (e.g., Quadrupole, ToF) | Identification and quantification based on mass-to-charge ratio. nih.gov |
Liquid Chromatography Techniques (LC, HPLC) for Non-Volatile Components
When this compound is present in a mixture with non-volatile components or as a glycosidically bound, non-volatile precursor, liquid chromatography (LC) techniques such as High-Performance Liquid Chromatography (HPLC) are employed. mdpi.com HPLC separates compounds based on their interaction with a solid stationary phase (packed into a column) and a liquid mobile phase.
Reverse-phase HPLC is commonly used, featuring a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and organic solvents like acetonitrile (B52724) or methanol). mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is typically used to effectively separate a wide range of compounds in a single run. mdpi.com Detection can be achieved using a Photodiode Array (PDA) detector, which provides absorbance spectra, or more definitively with a mass spectrometer (LC-MS), which provides molecular weight and fragmentation data for structural confirmation. mdpi.comnih.gov
Table 2: Common HPLC Parameters for Phenolic Compound Analysis
| Parameter | Specification | Function |
|---|---|---|
| Column | Reverse-phase C18 | Separation of moderately polar to nonpolar compounds. mdpi.com |
| Mobile Phase | Water (A) and Acetonitrile (B), often with formic acid | Elution of analytes from the column. mdpi.com |
| Elution Mode | Gradient Elution | Improves separation of complex mixtures with varying polarities. mdpi.com |
| Detector | PDA and/or Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection and identification of separated compounds. mdpi.com |
| Flow Rate | ~1 mL/min | Controls the speed of the mobile phase and analysis time. mdpi.com |
Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Mixtures
For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.nettib.eu This technique utilizes two different columns connected in series by a modulator. The first, longer column typically provides a separation based on boiling point, while the second, shorter column rapidly separates the effluent from the first column based on a different property, such as polarity. ucdavis.edu
The modulator traps small, sequential portions of the effluent from the first column and re-injects them onto the second column. uwaterloo.ca This process creates a highly detailed two-dimensional chromatogram with an ordered structure, which dramatically increases peak capacity and resolution, allowing for the separation of compounds that would co-elute in a one-dimensional system. tib.euucdavis.edu When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC × GC-TOF-MS becomes an exceptionally powerful tool for the detailed characterization of complex volatile and semi-volatile mixtures containing phenolic compounds. ucdavis.edu
Spectroscopic Identification and Structural Elucidation
Following chromatographic separation, spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound. mdpi.com It provides detailed information about the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton: a singlet for the hydroxyl (-OH) proton, two singlets for the two non-equivalent methyl (-CH₃) groups, a singlet for the methoxy (B1213986) (-OCH₃) group, and two singlets for the two aromatic protons on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons of each type.
The ¹³C NMR spectrum would complement this by showing distinct signals for each of the unique carbon atoms in the molecule, including the two methyl carbons, the methoxy carbon, and the six aromatic carbons, with their chemical shifts indicating their electronic environment (e.g., whether they are attached to oxygen or other carbons).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (Position 3) | ~6.6 - 6.8 | ~110 - 115 |
| Aromatic C-H (Position 6) | ~6.5 - 6.7 | ~115 - 120 |
| Methyl C-H (Position 2) | ~2.1 - 2.3 | ~15 - 20 |
| Methyl C-H (Position 5) | ~2.2 - 2.4 | ~20 - 25 |
| Methoxy C-H (Position 4) | ~3.7 - 3.9 | ~55 - 60 |
| Hydroxyl H (Position 1) | ~4.5 - 5.5 | N/A |
| Aromatic C-O (Position 1) | N/A | ~145 - 150 |
| Aromatic C-CH₃ (Position 2) | N/A | ~120 - 125 |
| Aromatic C-C (Position 3) | N/A | ~110 - 115 |
| Aromatic C-OCH₃ (Position 4) | N/A | ~150 - 155 |
| Aromatic C-CH₃ (Position 5) | N/A | ~130 - 135 |
| Aromatic C-C (Position 6) | N/A | ~115 - 120 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. nih.gov The resulting spectrum is a plot of absorbance versus wavenumber, which acts as a unique molecular fingerprint. nih.gov
For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features. These include a broad band for the O-H stretching of the phenolic hydroxyl group, sharp bands for the C-H stretching of the aliphatic methyl and methoxy groups, and distinct bands corresponding to the C=C stretching within the aromatic ring and the C-O stretching of both the hydroxyl and methoxy ether groups. mdpi.com
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch (Methyl/Methoxy) | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether/Phenol (B47542) C-O | C-O Stretch | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of compounds like this compound. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high mass accuracy allows for the determination of a unique elemental formula, providing a high degree of confidence in the compound's identification.
For this compound, with a chemical formula of C₉H₁₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This theoretical value serves as a benchmark against which the experimentally measured exact mass is compared. The difference between the measured mass and the theoretical mass, typically expressed in parts-per-million (ppm), is known as the mass error. A low mass error (generally <5 ppm) strongly supports the proposed elemental composition. nih.gov
HRMS instruments offer not only high mass accuracy but also high resolving power, which is the ability to distinguish between two peaks of very similar m/z. nih.gov This is particularly important when analyzing this compound in complex matrices where isobaric interferences—other compounds with the same nominal mass but different elemental formulas—may be present. The combination of high resolution and mass accuracy enables the selective detection of the target analyte, significantly reducing ambiguity in its identification. semanticscholar.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Nominal Mass | 152 |
| Theoretical Monoisotopic Mass | 152.08373 u |
| Common Adducts ([M+H]⁺, [M+Na]⁺) | 153.09155 u, 175.07312 u |
| Typical Mass Accuracy Requirement | < 5 ppm |
Advanced Mass Spectrometry Techniques
While HRMS provides definitive identification, its coupling with chromatographic separation and specialized ionization techniques is necessary for analyzing this compound in real-world samples.
Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry (API-LC-MS)
Atmospheric Pressure Ionization (API) techniques serve as the critical interface between liquid chromatography (LC) and mass spectrometry. For a moderately polar compound like this compound, the choice of ionization source is crucial for achieving optimal sensitivity. The most common API methods include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
APCI is often well-suited for the analysis of less polar, thermally stable compounds that are not easily ionized by ESI. wikipedia.org In APCI, the LC eluent is sprayed into a heated vaporizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through gas-phase reactions. wikipedia.orgcreative-proteomics.com This process typically generates singly charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻), providing clear molecular weight information. nih.gov Studies on various phenolic compounds have demonstrated the effectiveness of LC-APCI-MS for sensitive and specific detection in environmental samples like rainwater. acs.org
| Ionization Technique | Principle | Applicability for this compound | Advantages | Limitations |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Ionization from charged liquid droplets. | Moderate; may require specific mobile phases or derivatization. | Soft ionization, good for polar compounds. | Less effective for low-polarity compounds, susceptible to ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization via corona discharge. | High; well-suited for moderately polar, thermally stable phenols. acs.orgresearchgate.net | Tolerant of higher flow rates and less polar solvents; less matrix suppression than ESI. wikipedia.org | Requires analyte to be thermally stable. |
| Atmospheric Pressure Photoionization (APPI) | Gas-phase photoionization using UV photons. | Potentially high; effective for nonpolar aromatic compounds. | Can ionize compounds that are difficult to analyze by ESI or APCI. | May require a dopant to enhance ionization efficiency. |
Integrated Analytical Platforms for Complex Sample Analysis
The analysis of this compound in complex environmental or biological matrices, such as wastewater, soil, or plasma, requires integrated analytical platforms that combine efficient sample preparation, high-resolution separation, and sensitive, selective detection. nih.govacs.org Modern analytical workflows often couple an extraction technique like Solid-Phase Extraction (SPE) with a hyphenated system such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). nih.govmdpi.comnih.gov
SPE is a crucial first step for isolating this compound from the bulk matrix, removing interfering substances, and concentrating the analyte to detectable levels. mdpi.com Following extraction, the sample is introduced into an LC-HRMS system. The liquid chromatography component, often ultra-high performance liquid chromatography (UHPLC), separates the target analyte from other co-extracted compounds based on their physicochemical properties. shimadzu.commdpi.com
The eluent is then introduced into the HRMS, which provides two key dimensions of confirmation: retention time from the LC and the exact mass-to-charge ratio from the MS. nih.govnih.gov This combination, often referred to as a "two-dimensional" identification system, significantly enhances the reliability and defensibility of the analytical results. Such integrated platforms are essential for both targeted quantification and non-targeted screening, enabling the detection of this compound and potentially its transformation products in highly complex samples without prior knowledge of their presence. semanticscholar.orgnih.gov The high sensitivity of modern instruments means that careful consideration must also be given to minimizing background contamination from solvents, glassware, and other sources to ensure data quality. chromatographyonline.com
Investigative Studies of Biological Activities and Interactions
Enzymatic Biotransformations of Phenolic Compounds
The biotransformation of phenolic compounds by enzymes is a cornerstone of various biological processes. Oxidoreductases, in particular, play a pivotal role in the oxidation of these molecules.
Oxidoreductases exhibit a broad but selective substrate range for phenolic compounds. The presence, number, and position of substituents on the phenol (B47542) ring, such as methoxy (B1213986) and alkyl groups, significantly influence enzyme recognition and catalytic efficiency.
Laccases (benzenediol: oxygen oxidoreductase) are known to catalyze the oxidation of a wide array of aromatic compounds, with a particular affinity for phenolic substrates. Studies have shown that fungal laccases can effectively oxidize phenols that possess o-methoxyl substituents. This preference suggests that compounds like 4-Methoxy-2,5-dimethylphenol, which has a methoxy group ortho to the hydroxyl group, are potential substrates for laccase-mediated oxidation.
Tyrosinase (monophenol monooxygenase) is a key enzyme that catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones. acs.org While its primary substrates are L-tyrosine and L-DOPA, the enzyme demonstrates activity towards a variety of other phenolic compounds. acs.org Research has explored numerous phenolic compounds as potential tyrosinase substrates, with studies indicating that 4-methoxyphenol (B1676288) can serve as a substrate for the enzyme. nih.govacs.org The enzyme generally shows a higher affinity for dihydroxyphenols compared to monohydroxyphenols. acs.org Furthermore, bacterial tyrosinases, such as the one from Bacillus megaterium, have shown substantial activity towards dihydroxyphenols but very low activity with monohydroxyphenols. researchgate.net The substrate specificity can be complex; for instance, ortho-substituted phenols like guaiacol (B22219) and eugenol, which are often described as inhibitors, can act as substrates under certain conditions. mdpi.com
| Enzyme | General Substrate Class | Specific Examples / Structural Preferences | Reference |
|---|---|---|---|
| Laccase | Phenols, Aromatic Amines | Shows preference for phenols with o-methoxyl substituents. | nih.gov |
| Tyrosinase | Monophenols, o-Diphenols | Active on L-tyrosine, L-DOPA, 4-methoxyphenol. Generally higher affinity for dihydroxyphenols. | acs.orgnih.gov |
| Bacillus megaterium Tyrosinase | Phenols | Substantial activity towards dihydroxyphenols; very low activity with monohydroxyphenols. | researchgate.net |
The enzymatic oxidation of phenols often leads to the formation of highly reactive intermediates that can undergo subsequent coupling or dimerization reactions. Laccases, through a radical-mediated mechanism, are particularly effective at this process.
The catalytic cycle of laccase involves the single-electron oxidation of a phenolic substrate, generating a phenoxy radical species. researchgate.netresearchgate.net This radical can be delocalized across the aromatic ring through resonance stabilization. The proposed mechanism for the dimerization of a related compound, 2,6-dimethoxyphenol, illustrates this process clearly. The laccase abstracts a single electron to produce a phenoxy radical, which then forms a para-radical species via resonance. The subsequent recombination of two of these para-radical molecules results in the formation of a C-C linked dimer, specifically 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol. researchgate.netresearchgate.net This radical-mediated coupling is a fundamental mechanism by which enzymes can generate more complex polyphenolic structures from simpler phenolic precursors. nih.gov
Phenolic compounds, including those structurally related to this compound, are not only substrates but can also act as modulators of enzyme activity, frequently as inhibitors. The structural features of these phenols are critical determinants of their inhibitory potential and mechanism.
Numerous studies have investigated the inhibition of tyrosinase by various phenolic compounds. The inhibitory mechanism can be competitive, uncompetitive, non-competitive, or mixed-type. mdpi.comnih.gov
Competitive Inhibition: Many phenolic compounds exhibit competitive inhibition by mimicking the enzyme's natural substrate and binding to the active site. mdpi.comnih.gov For example, curcumin, a phenolic compound, is a competitive inhibitor of tyrosinase. mdpi.com Quercetin also acts as a competitive inhibitor against the o-diphenolase activity of mushroom tyrosinase. core.ac.uk
Mixed-Type Inhibition: Some compounds can bind to both the free enzyme and the enzyme-substrate complex, characteristic of mixed-type inhibition. Apple polyphenols have been shown to be reversible, mixed-type inhibitors of tyrosinase. tandfonline.com
Uncompetitive Inhibition: In some cases, the inhibitor binds only to the enzyme-substrate complex. A phenolic glycoside was identified as an uncompetitive inhibitor of tyrosinase using L-DOPA as the substrate. mdpi.com
The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific structure of the phenolic compound. For instance, in one study, 7,3',4'-trihydroxyisoflavone inhibited tyrosinase with an IC50 value of 5.23 ± 0.6 µM, whereas related structures like daidzein (B1669772) and genistein (B1671435) showed very low activity. nih.gov
| Inhibitor | Enzyme Target | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|---|
| Apple Polyphenols | Tyrosinase (monophenolase) | Mixed | 1.0 mg/ml | tandfonline.com |
| Apple Polyphenols | Tyrosinase (diphenolase) | Non-competitive | 0.9 mg/ml | tandfonline.com |
| Quercetin | Tyrosinase (diphenolase) | Competitive | 0.13 mM | core.ac.uk |
| 7,3',4'-Trihydroxyisoflavone | Tyrosinase | Not specified | 5.23 ± 0.6 µM | nih.gov |
| Puerol A | Tyrosinase (monophenolase) | Competitive | 2.2 µM | nih.gov |
| Puerol A | Tyrosinase (diphenolase) | Competitive | 3.8 µM | nih.gov |
Molecular and Cellular Interaction Profiling
Beyond direct enzymatic transformations, phenolic compounds and their derivatives can interact with various cellular components, including receptors and ion channels, thereby modulating cell signaling and function.
The interaction of phenolic derivatives with receptors and transporters is an active area of research. Studies on compounds structurally related to this compound have focused on their binding affinities for monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.govpsychiatrictimes.com
Monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are transmembrane proteins that terminate neurotransmission by re-uptaking neurotransmitters from the synaptic cleft. nih.gov Research into methoxy-containing derivatives of the compound indatraline (B1671863) revealed that the introduction and position of a methoxy group significantly affected binding affinity and selectivity for these transporters. For example, a 4-methoxy derivative retained high affinity for the DAT, similar to the parent compound, while a 6-methoxy derivative showed the highest affinity for both SERT and NET. nih.gov
Similarly, investigations into 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (related to the "2C" family of compounds) showed varied binding profiles across monoamine receptors and transporters. While many of these derivatives displayed high affinity for serotonergic receptors (e.g., 5-HT2A, 5-HT2C), their interaction with monoamine transporters was generally weak. frontiersin.org These studies highlight that specific substitutions on the phenethylamine (B48288) core structure are critical for determining the pharmacological profile and receptor interaction of these molecules.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
|---|---|---|---|---|
| Indatraline (Parent Compound) | 1.3 | 1.1 | 6.5 | nih.gov |
| 4-Methoxy Derivative | 1.3 | 10 | 40 | nih.gov |
| 6-Methoxy Derivative | 12 | 0.7 | 0.9 | nih.gov |
Ion channels are critical for a multitude of cellular functions, and their modulation can have profound physiological effects. nih.govmdpi.commdpi.com Studies have explored the influence of related phenolic compounds, such as 2,5-dimethylphenol (B165462), on ion channel activity, particularly the movement of calcium ions (Ca2+).
In a study using PC3 human prostate cancer cells, 2,5-dimethylphenol was shown to induce a concentration-dependent increase in cytosolic free Ca2+ concentrations ([Ca2+]i). nih.gov This effect was found to be biphasic, involving both the influx of Ca2+ from the extracellular environment and the release of Ca2+ from intracellular stores, specifically the endoplasmic reticulum (ER). nih.gov
The mechanism of this action was further elucidated:
Ca2+ Release from the ER: The Ca2+ release was dependent on phospholipase C (PLC). Treatment with a PLC inhibitor significantly reduced the Ca2+ signal induced by 2,5-dimethylphenol. nih.gov This suggests that the compound activates a signaling pathway leading to the PLC-mediated generation of inositol (B14025) trisphosphate (IP3), which in turn triggers Ca2+ release from the ER. nih.gov
Extracellular Ca2+ Influx: The influx of external Ca2+ was determined to occur through store-operated Ca2+ channels (SOCs). When the ER stores were depleted by 2,5-dimethylphenol, it triggered the opening of these channels in the plasma membrane to allow for Ca2+ entry. nih.gov
These findings indicate that 2,5-dimethylphenol can significantly modulate cellular Ca2+ signaling by acting on both intracellular release mechanisms and plasma membrane channels. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity
The presence of electron-donating substituents, such as methoxy (-OCH3) and alkyl (e.g., methyl, -CH3) groups, significantly influences this activity. researchgate.netnih.gov These groups can increase the electron density on the aromatic ring, thereby weakening the O-H bond of the phenolic hydroxyl group. This makes hydrogen atom donation more favorable and enhances the stability of the resulting phenoxyl radical through resonance. researchgate.net Specifically, a methoxy group positioned ortho to the hydroxyl group, as is the case in this compound, is considered favorable for improving antioxidant capacity. nih.gov Studies on phenolic acids have shown that an increase in the number of methoxyl groups generally leads to higher antioxidant activity. nih.gov
The antioxidant action of phenolic compounds is related to their molecular structure, particularly the bond dissociation energy (BDE) of the phenolic O-H bond. researchgate.netresearchgate.net A lower BDE facilitates the hydrogen atom transfer process, which is a primary mechanism of radical scavenging. Quantitative structure-activity relationship (QSAR) analyses have been developed to estimate the antioxidant activities of substituted phenolic compounds based on calculated parameters like the heat of formation and the energy of molecular orbitals. nih.gov
Table 1: Key Structural Features Influencing Bioactivity of Phenolic Compounds
| Structural Feature | Influence on Bioactivity | Rationale |
|---|---|---|
| Hydroxyl (-OH) Groups | Primary determinant of antioxidant activity. Generally, more -OH groups lead to higher activity. mdpi.com | Act as hydrogen donors to scavenge free radicals. researchgate.net |
| Methoxy (-OCH3) Group | Enhances antioxidant activity, especially when ortho or para to the -OH group. nih.govresearchgate.net | Electron-donating nature stabilizes the phenoxyl radical formed after hydrogen donation. researchgate.net |
| Alkyl (-CH3) Groups | Can enhance activity through electron-donating effects. | Increases electron density on the ring, facilitating H-atom donation. |
| O-H Bond Dissociation Enthalpy (BDE) | Lower BDE correlates with higher antioxidant activity. researchgate.net | A weaker O-H bond allows for easier hydrogen atom transfer to a radical species. nih.gov |
Oxidative Stress Response and Antioxidant Mechanisms (e.g., for related phenolic compounds)
Phenolic compounds counter oxidative stress primarily through their ability to scavenge reactive oxygen species (ROS). This radical-scavenging activity can occur through several distinct mechanisms, the prevalence of which can be influenced by factors such as the solvent and pH. mdpi.comnih.gov For methoxyphenols, the main antioxidant mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.govnih.gov
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it.
ArOH + R• → ArO• + RH
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. First, the phenol donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion.
ArOH + R• → ArOH•+ + R- ArOH•+ + R- → ArO• + RH
The Sequential Proton-Loss Electron Transfer (SPLET) mechanism also involves two steps. Initially, the phenol loses a proton to form a phenoxide anion (ArO-). This anion then transfers an electron to the free radical.
ArOH ⇌ ArO- + H+ ArO- + R• → ArO• + R-
Computational studies using density functional theory (DFT) help to elucidate these mechanisms. nih.gov For 2-methoxyphenols, research indicates that in the gas phase, the HAT mechanism is generally more favored. nih.gov However, the polarity of the solvent plays a crucial role; an increase in solvent polarity tends to favor the SPLET mechanism. nih.gov It has been suggested that in DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging assays, all three mechanisms may occur, whereas in ferric ion reducing antioxidant power (FRAP) assays, SPLET appears to be the predominant pathway. nih.gov
Interactions with Macromolecular Systems (e.g., DNA, proteins for related compounds)
The biological effects of phenolic compounds are not limited to direct radical scavenging; they also involve complex interactions with biological macromolecules like proteins and DNA. These interactions can modulate cellular pathways and gene expression.
Interactions with DNA: Polyphenolic compounds can interact with DNA, which is a major target for various drugs. researchgate.net This interaction can potentially inhibit DNA replication and the growth of affected cells. researchgate.net While some natural phenolic acids have shown a protective effect against oxidative DNA damage, others, particularly some synthetic antioxidants, may cause damage to the double-helical structure of DNA. researchgate.netnih.gov The protective mechanisms of natural phenols against DNA oxidation include direct free-radical scavenging and the chelation of metal ions like iron, which can catalyze the formation of damaging free radicals. nih.gov Furthermore, certain phenolic compounds can influence gene expression through epigenetic modifications, such as altering DNA methylation patterns or histone modifications. nih.gov
Interactions with Proteins: The interaction of phenolic compounds with proteins is a critical aspect of their biological function. For example, molecular docking studies have revealed that related compounds like 2-Methoxy-4-vinylphenol can interact with bacterial proteins such as DNA gyrase and lipoprotein (LpxC). mdpi.com Such interactions are fundamental to the antimicrobial efficacy of these compounds. Phenols can also modulate the activity of key enzymes involved in inflammatory processes. For instance, they can regulate histone acetyltransferase (HAT) and histone deacetylase (HDAC) activity, which in turn influences the signaling of transcription factors like NF-κB that control the expression of inflammatory genes. nih.gov
Computational Chemistry and Modeling Approaches for 4 Methoxy 2,5 Dimethylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 4-Methoxy-2,5-dimethylphenol. These calculations can provide valuable information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For phenolic compounds, these parameters are instrumental in explaining their antioxidant activity, as the ability to donate a hydrogen atom or an electron is central to this function.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the van der Waals surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack and a key region for hydrogen bonding interactions.
Table 1: Calculated Electronic Properties of a Structurally Related Phenolic Compound
| Parameter | Value (eV) |
| HOMO Energy | -6.0042 |
| LUMO Energy | -2.0673 |
| Energy Gap (HOMO-LUMO) | 3.9370 |
| Ionization Potential | 6.0042 |
| Electron Affinity | 2.0673 |
| Chemical Hardness | 1.9685 |
| Chemical Potential | -4.0358 |
| Electrophilicity Index | 4.1373 |
Data is for (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol and is presented as an illustrative example of the types of parameters obtained from quantum chemical calculations. umsha.ac.ir
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. bohrium.com This method is crucial for understanding the potential biological targets of this compound and for predicting the strength of its interaction, often expressed as binding affinity. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding energy for each pose. bohrium.com
The potential biological targets for this compound could be diverse, given the known activities of phenolic compounds. These may include enzymes involved in oxidative stress, such as cyclooxygenases (COX), or other proteins implicated in various diseases. For instance, a molecular docking study on the structurally related compound 4-ethyl-2-methoxyphenol (B121337) against the glucagon-like peptide-1 (GLP-1) receptor, a target for diabetes, revealed a binding energy of -6.10 kcal/mol. researchgate.net This suggests that substituted phenols can fit into the binding pockets of biologically relevant proteins and form favorable interactions.
The interactions predicted by molecular docking are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl group would be expected to act as a hydrogen bond donor and acceptor, while the aromatic ring and methyl groups could engage in hydrophobic and van der Waals interactions with the amino acid residues of the target protein.
While a specific molecular docking study for this compound is not detailed in the provided search results, the general principles can be applied. A hypothetical docking study would involve preparing the 3D structure of this compound and the target protein, defining the binding site on the protein, and then using a docking program to predict the binding mode and affinity. The results of such a study could guide further experimental investigations into the biological activity of this compound.
Table 2: Illustrative Binding Affinities of Phenolic Compounds to Biological Targets
| Phenolic Compound | Biological Target | Predicted Binding Affinity (kcal/mol) |
| 4-ethyl-2-methoxyphenol | Glucagon-like peptide-1 (GLP-1) Receptor | -6.10 |
| Quercetin | Inducible Nitric Oxide Synthase (iNOS) | -10.6 |
| 6-Gingerol | Inducible Nitric Oxide Synthase (iNOS) | -8.6 |
| Resveratrol | Inducible Nitric Oxide Synthase (iNOS) | -7.8 |
| Hydroxytyrosol | Inducible Nitric Oxide Synthase (iNOS) | -6.2 |
This table presents examples of predicted binding affinities for various phenolic compounds to different biological targets to illustrate the range of values obtained in molecular docking studies. researchgate.netchemmethod.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. researchgate.net For this compound, MD simulations can be employed to explore its conformational landscape, understand its interactions with solvent molecules, and investigate its binding stability with biological targets identified through molecular docking.
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. By integrating the equations of motion over time, the trajectory of the system can be generated, providing a detailed picture of how the molecule moves and interacts.
A key application of MD simulations for this compound would be to perform a conformational analysis. researchgate.net This would involve simulating the molecule in a solvent, such as water, and analyzing the resulting trajectory to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and biological activity.
Furthermore, MD simulations can be used to refine the results of molecular docking studies. By simulating the protein-ligand complex obtained from docking, the stability of the predicted binding pose can be assessed. The simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates over time. It can also provide a more detailed understanding of the specific interactions, such as the dynamics of hydrogen bonds and the role of water molecules in the binding interface. A study on a modified ferulic acid derivative, which also contains a methoxy-phenol moiety, utilized molecular dynamics to reveal better stability interactions with the COX-1 protein compared to the parent compound. fip.org
QSAR and Cheminformatics for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Together, these approaches can be used to predict the biological activity of this compound and to understand the structural features that are important for its activity.
In a QSAR study, a set of molecules with known biological activities is used to develop a predictive model. The chemical structures of these molecules are represented by a set of numerical descriptors, which can be calculated from their 2D or 3D structures. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com
For this compound, a QSAR model could be developed to predict its antioxidant activity, which is a well-known property of phenolic compounds. nih.gov A study on the QSAR of phenolic antioxidants found that parameters such as the heat of formation, the energy of the LUMO of the radical, the HOMO energy of the parent compound, and the number of hydroxyl groups can be used to estimate their antioxidant activities. nih.gov Another QSAR study on the antioxidant activity of phenolic acids used topological descriptors to build a multiple linear regression model. mdpi.com
Once a QSAR model is developed and validated, it can be used to predict the activity of new compounds, such as this compound, without the need for experimental testing. This can significantly accelerate the drug discovery process by allowing for the rapid screening of large virtual libraries of compounds. mdpi.com
Table 3: Common Descriptors Used in QSAR Models for Phenolic Antioxidants
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of hydroxyl groups |
| Topological | Connectivity indices, Shape indices |
| Geometrical | Molecular surface area, Molecular volume |
| Quantum Chemical | HOMO energy, LUMO energy, Dipole moment |
| Physicochemical | LogP (lipophilicity), pKa |
In silico Screening for Novel Derivatives and Lead Optimization
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target. nih.gov For this compound, this approach can be used to discover novel derivatives with improved biological activity or other desirable properties. Furthermore, computational methods are integral to the process of lead optimization, where an active compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.com
The process of in silico screening for novel derivatives of this compound could involve several steps. First, a virtual library of compounds would be created by making various chemical modifications to the parent molecule. This could include adding or modifying substituents on the aromatic ring or altering the functional groups. Next, these virtual compounds would be screened against a specific biological target using techniques like molecular docking. The compounds with the best predicted binding affinities would then be prioritized for synthesis and experimental testing.
Lead optimization is an iterative process that relies heavily on computational feedback. biobide.com Once a lead compound like this compound is identified, computational tools can be used to understand its structure-activity relationships (SAR). youtube.com For example, by analyzing the docking poses of a series of derivatives, it is possible to identify which parts of the molecule are most important for binding to the target. This information can then be used to guide the design of new derivatives with improved interactions. Computational methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the derivatives, which is crucial for developing a successful drug candidate. danaher.com For instance, a lead compound with a phenol (B47542) moiety that was metabolically unstable due to rapid glucuronidation was optimized by identifying a bioisostere using docking simulations and SAR information. nih.gov
Environmental Fate and Degradation Research on Phenolic Compounds
Microbial Biodegradation Pathways and Mechanisms (e.g., for dimethylphenols)
The biodegradation of dimethylphenols by microorganisms is a key process in their natural attenuation. Various bacterial strains have been isolated and studied for their ability to utilize these compounds as a source of carbon and energy. The degradation pathways often involve the enzymatic cleavage of the aromatic ring.
Research has identified bacteria, such as strains of Pseudomonas and Mycobacterium, capable of degrading different isomers of dimethylphenol. nih.govresearchgate.net For instance, Pseudomonas mendocina and Pseudomonas fluorescens have been shown to degrade various dimethylphenols. nih.gov A bacterium identified as Mycobacterium neoaurum B5-4 can utilize 2,6-dimethylphenol (B121312) as its sole carbon source for growth. researchgate.net
The microbial degradation of these phenolic compounds typically proceeds through distinct catabolic pathways, primarily the meta-cleavage and ortho-cleavage pathways. nih.gov
Meta-cleavage pathway: In this pathway, catechol 2,3-dioxygenase is a key enzyme. This pathway has been observed in the degradation of p-cresol (B1678582) by Pseudomonas mendocina PC1, and the enzyme activity is also induced by dimethylphenols. nih.gov
Ortho-cleavage pathway: The degradation of p-cresol by strains of P. fluorescens occurs via the protocatechuate ortho pathway, which involves the enzyme p-cresol methylhydroxylase. This enzyme has also been shown to be induced by dimethylphenols. nih.gov
In some cases, the biodegradation of certain dimethylphenol isomers can lead to the formation of dead-end products. For example, 2,4- and 3,4-dimethylphenols have been observed to be converted into 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively, which may not be further degraded by the same microbial strain. nih.gov The degradation of mixtures of phenolic compounds can be complex, with the presence of one compound potentially inhibiting the degradation of another. For instance, the transient accumulation of 4-hydroxy-2-methylbenzaldehyde (B179408) during the degradation of 3,4-dimethylphenol (B119073) was found to repress the consumption of phenol (B47542). nih.gov However, using mixed microbial cultures with different catabolic capabilities can help overcome these limitations. nih.gov
Table 1: Microbial Strains and Pathways in Dimethylphenol Biodegradation
| Microbial Strain | Degraded Compound(s) | Key Enzyme(s) / Pathway | Reference(s) |
|---|---|---|---|
| Pseudomonas mendocina PC1 | p-cresol, Dimethylphenols | Catechol 2,3-dioxygenase (meta-cleavage) | nih.gov |
| Pseudomonas fluorescens PC18, PC24 | p-cresol, Dimethylphenols | p-Cresol methylhydroxylase (ortho-cleavage) | nih.gov |
| Mycobacterium neoaurum B5-4 | 2,6-dimethylphenol | Hydroxylation, ortho-cleavage | researchgate.net |
Photochemical Degradation in Aquatic Environments
Photochemical degradation, or photolysis, is a significant abiotic process that contributes to the transformation of phenolic compounds in aquatic environments. This process is driven by natural sunlight and can involve direct or indirect photolysis. nih.gov
Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. The rate of direct photolysis is influenced by the compound's molar absorption coefficient and its quantum yield. nih.gov Studies on nitrated phenolic compounds, such as 2,4-dichloro-6-nitrophenol (B1219690), have shown that the anionic form of the molecule can be more photoreactive than the neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov
Indirect photolysis involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), which are produced by substances like dissolved organic matter in the water. nih.gov For some chemicals of emerging concern, self-sensitized photodegradation mediated by •OH has been identified as a key removal mechanism. nih.gov
The photochemical transformation of phenolic compounds can lead to a variety of products. Research on the photolysis of nitroguaiacols, which are methoxyphenols, has provided insights into these transformation pathways. frontiersin.org The process can result in the formation of numerous intermediate products through reactions such as photoreduction, photonucleophilic substitution, and photoionization. nih.gov Understanding the kinetics and mechanisms of photolysis is crucial for predicting the environmental persistence and fate of compounds like 4-Methoxy-2,5-dimethylphenol in sunlit surface waters. nih.govfrontiersin.org
Enzymatic Degradation in Wastewater Treatment Applications
Enzymatic treatment is an emerging technology for the removal of phenolic compounds from industrial wastewater. saltworkstech.com This method utilizes enzymes, such as oxidoreductases, to catalyze the oxidation of phenols, leading to their polymerization and subsequent precipitation from the water. saltworkstech.comnih.gov The primary advantages of enzymatic treatment include high selectivity, operation under mild conditions, and shorter reaction times compared to some conventional methods. researchgate.net
Several types of enzymes have been investigated for their efficacy in degrading phenolic compounds:
Tyrosinase (Polyphenol Oxidase): This copper-containing enzyme catalyzes the o-hydroxylation of monophenols to o-diphenols, which are then oxidized to o-quinones. These quinones are highly reactive and can undergo further polymerization reactions. Tyrosinase has been shown to be effective in removing a range of phenolic compounds, including phenol, cresols, chlorophenols, and methoxyphenols.
Peroxidases: Enzymes like horseradish peroxidase (HRP) use hydrogen peroxide to oxidize phenolic substrates. nih.govinformahealthcare.com Peroxidases have demonstrated potential in treating various phenolic pollutants. For example, HRP was found to be more efficient than turnip peroxidase in the bioremediation of coffee processing wastewater, which contains high levels of phenolic compounds. nih.gov
Laccase: This enzyme uses molecular oxygen as an electron acceptor, which can be more cost-effective than the hydrogen peroxide required by peroxidases.
The efficiency of enzymatic treatment can be influenced by several factors, including pH, enzyme concentration, and the presence of co-precipitating agents like chitosan, which can aid in the removal of colored and toxic products formed during the reaction. Immobilizing the enzymes on solid supports can also enhance their stability and allow for repeated use.
Table 2: Enzymes Used in Phenolic Wastewater Treatment
| Enzyme | Source Example(s) | Mechanism of Action | Target Compounds | Reference(s) |
|---|---|---|---|---|
| Tyrosinase | Mushroom (Agaricus bisporus) | o-hydroxylation of monophenols to o-diphenols, followed by oxidation to o-quinones and polymerization. | Phenol, cresols, chlorophenols, methoxyphenols | |
| Peroxidase | Horseradish (HRP), Turnip (TPE) | Oxidation of phenols using hydrogen peroxide as an oxidizing agent, leading to radical formation and polymerization. | Caffeic acid, various phenolic compounds | nih.gov |
Identification and Characterization of Environmental Transformation Products
The degradation of a parent compound like this compound, whether through microbial, photochemical, or enzymatic processes, results in the formation of various transformation products (TPs). Identifying and characterizing these TPs is essential for a comprehensive understanding of the environmental fate and potential risks associated with the original contaminant, as TPs can sometimes be more mobile or toxic than the parent compound. nih.govusgs.gov
In microbial degradation studies of dimethylphenols, specific intermediates and end-products have been identified. For example, the biodegradation of 2,4- and 3,4-dimethylphenol by certain Pseudomonas strains resulted in the formation of 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid. nih.gov In the degradation of 3,4-dimethylphenol under denitrifying conditions, m-cresol (B1676322) was identified as an intermediate. nih.gov The degradation pathway of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4 was proposed to proceed through intermediates such as 2,6-dimethyl-hydroquinone and 2,4-dimethyl-3-hydroxymuconic acid before entering the TCA cycle. researchgate.net
Photochemical degradation also yields a range of TPs. The photolysis of 2,4-dichloro-6-nitrophenol was found to generate products through photoreduction, photonucleophilic substitution, and dimerization. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), are crucial for the identification of these often-unknown transformation products in complex environmental matrices. nih.govnih.gov The formation of TPs underscores the importance of not only monitoring the disappearance of the parent pollutant but also tracking the emergence and fate of its degradation products. usgs.gov
Development of Remediation Strategies for Phenolic Contaminants
The presence of persistent phenolic compounds in soil and water necessitates the development of effective remediation strategies. mdpi.com These strategies can be broadly categorized into biological, chemical, and physical methods, often applied either in-situ (at the contaminated site) or ex-situ (after excavating the contaminated material). polyguard.com
Bioremediation is a widely used approach that leverages the metabolic capabilities of microorganisms to degrade contaminants. polyguard.com
In-situ Bioremediation: This involves stimulating the native microbial population or introducing specialized microbes to the contaminated site. For example, an in-situ bioremediation scheme successfully treated groundwater contaminated with phenols, BTEX, and PAHs by supplementing the groundwater with sodium nitrate (B79036) (as an electron acceptor) and nutrients to enhance microbial activity. researchgate.net
Ex-situ Bioremediation: This involves excavating the contaminated soil or pumping groundwater to be treated in a controlled environment, such as a bioreactor. youtube.com Mycoremediation, which uses fungi, is another promising bioremediation technique for breaking down harmful toxins. youtube.com
Phytoremediation utilizes plants to remove, degrade, or contain contaminants from soil and water. researchgate.net Plants can absorb and metabolize organic pollutants or stimulate microbial degradation in the rhizosphere.
Physicochemical Treatment Methods are also commonly employed.
Adsorption: This technique uses materials with high surface area, such as activated carbon and biochar, to bind and remove phenolic compounds from water. mdpi.comtaylorfrancis.com
Chemical Oxidation: Advanced oxidation processes (AOPs), like the Fenton reaction which uses hydrogen peroxide and iron ions to generate highly reactive hydroxyl radicals, can effectively destroy organic pollutants. saltworkstech.com
Membrane Separation: Technologies like reverse osmosis can be used to separate phenols from wastewater. saltworkstech.com
Often, a combination of different remediation techniques is required to achieve efficient and cost-effective cleanup of sites contaminated with phenolic compounds. polyguard.com
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Methoxy-Phenols
The chemical synthesis of polysubstituted phenols, including 4-Methoxy-2,5-dimethylphenol, is an area of continuous innovation. Traditional methods often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Consequently, the development of novel and sustainable synthetic methodologies is a critical research focus.
Green chemistry principles are at the forefront of these efforts. One promising approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes a mild and efficient protocol with aqueous hydrogen peroxide as the oxidant, offering high yields and scalability without the need for chromatographic purification josai.ac.jp. Such methods significantly reduce the environmental impact compared to traditional syntheses.
Enzymatic and biocatalytic approaches are also gaining traction for the synthesis of methoxy-phenols. The use of enzymes, such as horseradish peroxidase, can facilitate the polymerization of methoxyphenols in aqueous micelle systems, offering a green and efficient alternative to conventional polymerization techniques mdpi.com. These biocatalytic methods often proceed under mild conditions and exhibit high selectivity, minimizing the formation of unwanted byproducts.
Furthermore, research is exploring cascade reactions and one-pot syntheses to improve efficiency and reduce waste. These strategies aim to combine multiple reaction steps into a single, streamlined process, thereby decreasing the need for intermediate purification and reducing solvent consumption mdpi.comnih.gov. The development of robust and scalable syntheses for polysubstituted phenols with complete regiochemical control remains a key objective, enabling the programmed synthesis of complex phenolic structures mdpi.com.
| Synthesis Approach | Key Features | Sustainability Aspects |
| ipso-Hydroxylation of Arylboronic Acids | Mild conditions, high yields, scalable | Use of green oxidants (H₂O₂), avoids toxic reagents |
| Enzymatic Polymerization | Biocatalytic, aqueous systems | Biodegradable catalysts, mild reaction conditions |
| Cascade Reactions | One-pot synthesis, high efficiency | Reduced solvent use, minimized waste generation |
Comprehensive Elucidation of Biological Mechanisms of Action for this compound and its Derivatives
While the antioxidant properties of many phenolic compounds are well-documented, a comprehensive understanding of the specific biological mechanisms of action for this compound and its derivatives is still an evolving area of research. Future studies will need to move beyond general antioxidant activity to elucidate specific cellular targets and pathways.
The radical-scavenging activity of methoxyphenols is a key aspect of their biological function. Studies on related compounds, such as p-methoxyphenol and its dimers, have investigated their ability to trap free radicals and have assessed their cytotoxic effects mdpi.comresearchgate.net. The antioxidant capacity of 2-methoxyphenols has also been linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications josai.ac.jp.
Future research should focus on identifying the specific enzymes and signaling pathways modulated by this compound. This includes investigating its potential to inhibit other pro-inflammatory enzymes or to activate cellular antioxidant defense mechanisms. For instance, studies on derivatives of 2,6-dimethylphenol (B121312) have shown significant antioxidative effects without genotoxic or mutagenic properties, highlighting the potential for developing safe and effective therapeutic agents nih.gov.
Understanding the structure-activity relationships of this compound and its derivatives is crucial. Minor structural modifications can significantly impact their biological activity. For example, the number and position of hydroxyl and methoxy (B1213986) groups on the phenolic ring play a critical role in their antioxidant and antiproliferative activities mdpi.com.
| Biological Activity | Potential Mechanism | Research Focus |
| Antioxidant | Free radical scavenging, activation of antioxidant enzymes | Quantifying radical scavenging efficiency, identifying enzyme targets |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX-2) | Elucidating specific inhibitory mechanisms and signaling pathways |
| Cytotoxicity | Induction of apoptosis, cell cycle arrest | Identifying cellular targets and understanding dose-dependent effects |
Application of Advanced Analytical Technologies for Trace Analysis and Metabolite Identification
The accurate detection and quantification of this compound and its metabolites in various matrices are essential for understanding its biological fate and environmental impact. Advanced analytical technologies play a pivotal role in achieving the necessary sensitivity and selectivity for trace analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile phenolic compounds. Pyrolysis-GC/MS, for instance, allows for the direct analysis of additives in polymeric materials without extensive sample preparation washington.edu. For complex samples, tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode can provide the lowest possible detection limits with high selectivity, which is crucial for analyzing matrix-laden extracts from food or environmental samples mdpi.com.
Liquid chromatography-mass spectrometry (LC-MS) is another indispensable tool, particularly for the analysis of non-volatile and polar metabolites. LC-MS-based metabolomics has become a standard approach for the comprehensive analysis of small molecules in biological systems. This technique is instrumental in identifying and quantifying the metabolites of phenolic compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME).
Future research will likely focus on developing and validating highly sensitive and specific analytical methods for this compound and its metabolites in complex biological and environmental samples. This includes the use of high-resolution mass spectrometry (HRMS) for accurate mass measurements and the development of novel sample preparation techniques to enhance recovery and minimize matrix effects.
| Analytical Technique | Application | Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile compounds | High resolution, sensitivity, and established libraries for identification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile and polar metabolites | Suitable for a wide range of compounds, high sensitivity and selectivity |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of parent compound and metabolites | Unambiguous identification and structural elucidation |
Innovations in Environmental Bioremediation and Chemical Degradation Technologies
Phenolic compounds, including methoxy-phenols, can be environmental pollutants originating from various industrial processes. The development of effective and environmentally friendly remediation technologies is therefore of great importance.
Bioremediation, which utilizes microorganisms to degrade hazardous compounds, offers a sustainable and cost-effective approach. Several bacterial strains have been identified that can degrade phenol (B47542) and its derivatives. For instance, Pseudomonas fluorescens has been shown to degrade phenol via the meta-cleavage pathway. The use of microbial consortia can be even more effective, as different strains can work synergistically to break down complex mixtures of pollutants. Immobilizing microorganisms on materials like biochar can enhance their degradation efficiency and resilience to environmental stressors.
Advanced oxidation processes (AOPs) represent a suite of chemical degradation technologies that generate highly reactive hydroxyl radicals to break down recalcitrant organic compounds. These include photocatalysis, Fenton and photo-Fenton processes, and ozonation mdpi.comnih.gov. Electrocatalytic degradation has also shown promise for the treatment of phenolic wastewater, particularly in saline and acidic conditions josai.ac.jp.
Future research in this area will focus on optimizing these degradation technologies for methoxy-phenols and developing novel catalytic systems with enhanced efficiency and stability. The integration of biological and chemical degradation methods could also offer a powerful strategy for the complete mineralization of these pollutants.
| Degradation Technology | Principle | Key Advantages |
| Bioremediation | Microbial metabolism of pollutants | Cost-effective, environmentally friendly, potential for complete mineralization |
| Photocatalysis | Generation of hydroxyl radicals by a semiconductor catalyst upon light irradiation | Utilizes light energy, can degrade a wide range of organic compounds |
| Fenton/Photo-Fenton Processes | Generation of hydroxyl radicals from hydrogen peroxide and iron ions | High degradation efficiency, applicable to various wastewater types |
| Ozonation | Oxidation by ozone and hydroxyl radicals | Strong oxidizing power, effective for disinfection and degradation of organics |
Exploration of New Application Domains Based on Fundamental Research Findings
The fundamental properties of this compound, particularly its antioxidant and antimicrobial activities, pave the way for its exploration in various new application domains.
The food industry is a primary area of interest, where natural methoxyphenol compounds are being investigated as alternatives to synthetic preservatives. Their ability to inhibit the growth of foodborne pathogens and spoilage bacteria, coupled with their antioxidant properties, can help to extend the shelf life of food products.
In the field of materials science, methoxyphenols can serve as monomers for the synthesis of novel polymers. For example, 4-methoxyphenol (B1676288) can be polymerized enzymatically to produce poly(4-methoxyphenol), a polymer with excellent antioxidant properties that could be used as a highly efficient antioxidant agent mdpi.com.
Furthermore, the selective extraction of methoxyphenols from biomass pyrolysis liquids is being explored as a source of valuable bio-based chemicals. These recovered compounds can be used as building blocks for the synthesis of other high-value chemicals and materials, contributing to a more sustainable and circular bioeconomy. The unique chemical structure of this compound also makes it a potential intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Continued fundamental research into the reactivity and biological interactions of this compound will undoubtedly uncover further opportunities for its application in diverse fields, from agriculture to medicine.
| Application Domain | Potential Use | Underlying Property |
| Food Preservation | Natural antioxidant and antimicrobial agent | Radical scavenging and inhibition of microbial growth |
| Polymer Science | Monomer for antioxidant polymers | Reactivity of the phenolic hydroxyl group and aromatic ring |
| Bio-based Chemicals | Platform chemical from biomass | Availability from renewable sources and versatile chemical structure |
| Pharmaceuticals | Intermediate for synthesis of bioactive compounds | Specific functional groups allowing for further chemical modification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
